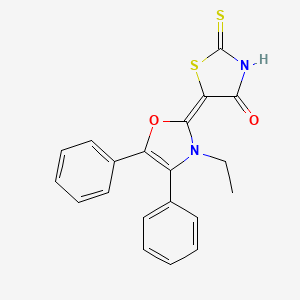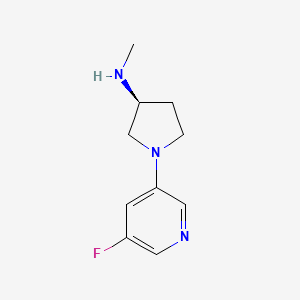
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is a chemical compound that features a fluoropyridine moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine typically involves the fluorination of pyridine derivatives. One method involves the direct fluorination of pyridine N-oxides, which can be achieved using reagents such as Selectfluor in the presence of silver carbonate (Ag2CO3) . The reaction conditions are usually mild, and the fluorination occurs at room temperature, yielding the desired fluoropyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoropyridine moiety to other functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid hydrochloride
- 5-Fluoro-2-aminopyrimidine derivatives
Uniqueness
(S)-1-(5-Fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine is unique due to its specific structural features, such as the combination of a fluoropyridine moiety with a pyrrolidine ring. This unique structure can confer distinct biological and chemical properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3S)-1-(5-fluoropyridin-3-yl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H14FN3/c1-12-9-2-3-14(7-9)10-4-8(11)5-13-6-10/h4-6,9,12H,2-3,7H2,1H3/t9-/m0/s1 |
InChI Key |
KCAZYABXTZXDDZ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@H]1CCN(C1)C2=CC(=CN=C2)F |
Canonical SMILES |
CNC1CCN(C1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


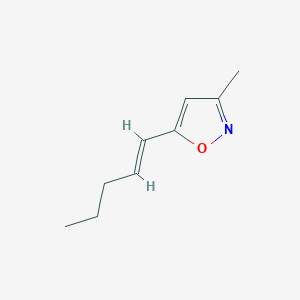
![3-Ethyl-1-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887934.png)
![Benzenemethanol, 3-[3-(2-thienylthio)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12887939.png)
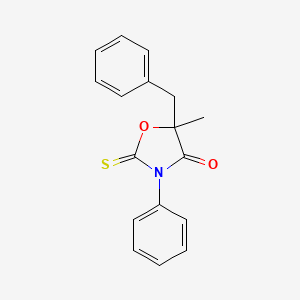
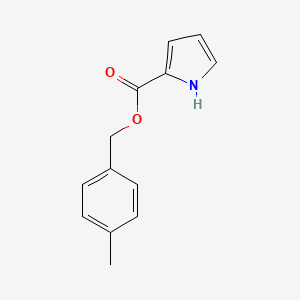
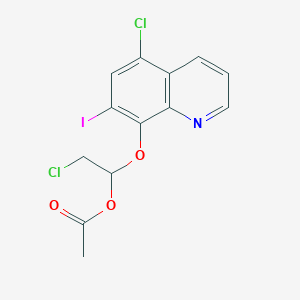
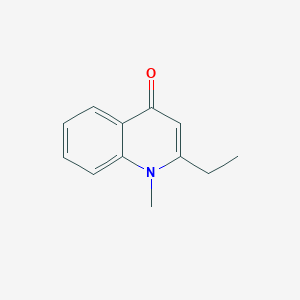

![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)

![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
